Glycine, N,N-didodecyl-
Description
Glycine, N,N-didodecyl- (CAS: Not explicitly provided; structurally related to compounds in and ) is a bio-based surfactant synthesized via the iron-catalyzed N-alkylation of glycine with long-chain fatty alcohols, such as 1-dodecanol. This compound features two dodecyl chains attached to the amino group of glycine, conferring amphiphilic properties critical for surfactant applications.
Key properties include:
Properties
CAS No. |
65527-68-6 |
|---|---|
Molecular Formula |
C26H53NO2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
2-(didodecylamino)acetic acid |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26(28)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,29) |
InChI Key |
MVYRCGLBWXZUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-didodecyl- typically involves the reaction of glycine with dodecylamine. The process can be summarized as follows:
Starting Materials: Glycine and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of Glycine, N,N-didodecyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix glycine and dodecylamine under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Glycine, N,N-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glycine derivatives.
Reduction: Formation of primary amines and glycine.
Substitution: Formation of new alkyl or aryl derivatives of glycine.
Scientific Research Applications
Glycine, N,N-didodecyl- has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and emulsifiers.
Mechanism of Action
The mechanism of action of Glycine, N,N-didodecyl- involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of hydrophobic drugs across cell membranes.
Molecular Targets and Pathways:
Cell Membranes: Integration into lipid bilayers.
Transport Proteins: Interaction with membrane transport proteins to facilitate drug delivery.
Comparison with Similar Compounds
Mono-N-Alkylated Glycine Derivatives
Example: Mono-N-dodecyl glycine (CAS: Not explicitly provided)
- Synthesis : Produced alongside N,N-didodecyl glycine using Cat 3b, with 54% yield under similar conditions .
- Properties :
- Lower hydrophobicity compared to the di-alkylated form, reducing micelle stability but maintaining surfactant efficacy.
- Molecular weight: ~300–350 g/mol (estimated).
- Applications : Used in mild detergents and personal care products due to reduced irritancy .
Comparison :
| Parameter | N,N-Didodecyl Glycine | Mono-N-Dodecyl Glycine |
|---|---|---|
| Synthesis Yield | 92% | 54% |
| Critical Micelle Conc. | Lower (higher efficacy) | Higher |
| Foam Stability | Superior | Moderate |
Other Amino Acid-Derived Surfactants
Example: N-Dodecyl Alanine (CAS: Not explicitly provided)
- Synthesis: Iron-catalyzed alkylation of alanine with 1-dodecanol, yielding 49% .
- Properties :
- Increased steric hindrance from the alanine methyl group reduces packing efficiency, lowering surfactant performance compared to glycine derivatives.
- Applications : Niche industrial uses where moderate hydrophobicity is sufficient.
Example: N-Dodecyl Proline (CAS: Not explicitly provided)
- Synthesis: 52% yield via alkylation of proline with 1-nonanol .
- Properties :
- Cyclic structure enhances solubility in polar solvents but reduces thermal stability.
Comparison :
| Parameter | N,N-Didodecyl Glycine | N-Dodecyl Alanine | N-Dodecyl Proline |
|---|---|---|---|
| Yield | 92% | 49% | 52% |
| Hydrophobicity | High | Moderate | Low |
| Thermal Stability | High | Moderate | Low |
Non-Amino Acid Surfactants
Example : Tridodecylamine (CAS: 102-87-4)
- Structure : Trialkylamine with three dodecyl chains (C₃₆H₇₅N; MW: 521.99 g/mol) .
- Properties :
- High hydrophobicity but lacks the carboxylate group, limiting water solubility.
- Used in industrial extraction processes and as a corrosion inhibitor.
Example : Lauramidopropyl Betaine (CAS: 86438-78-0)
Comparison :
Sodium Salt Derivatives
Example: Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, sodium salt (CAS: 66161-62-4)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
